2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the formation of the oxazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, methanimines can be refluxed in acetonitrile to yield the desired oxazole derivatives .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in aromatic compounds, where substituents on the benzene ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets within biological systems. The oxazole ring allows it to bind to enzymes and receptors through non-covalent interactions, influencing various biochemical pathways . This binding can result in the inhibition or activation of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure with similar biological activities.
Isoxazole: Contains nitrogen and oxygen atoms in different positions, leading to distinct properties.
Benzoxazole: Features a fused benzene and oxazole ring, offering unique chemical and biological characteristics.
Uniqueness
2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an oxazole ring with a benzamide moiety allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)17(20)18-16-11-15(19-21-16)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,20) |
InChI Key |
BGJCGVFBKBEWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.